Tezampanel is derived from a specific chemical structure that includes a decahydroisoquinoline core. Its synthesis involves several steps that modify this core to achieve the desired pharmacological properties. The compound belongs to the class of kainate receptor antagonists, which are critical in modulating excitatory neurotransmission in the central nervous system .
Tezampanel can be synthesized through a multi-step process starting from ethyl (3S,4aR,6S,8aR)-6-(hydroxymethyl)-2-(methoxycarbonyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate. The synthesis typically involves:
The final product is characterized by its high purity (>99%) as confirmed by analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Tezampanel's molecular structure features a complex arrangement that allows it to interact selectively with glutamate receptors. The key structural components include:
The molecular formula for Tezampanel is C₁₈H₂₃N₃O₄S with a molecular weight of approximately 357.46 g/mol . Structural analysis through X-ray crystallography or computational modeling can provide insights into its three-dimensional conformation.
Tezampanel undergoes various chemical reactions that can modify its structure:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . These reactions are crucial for developing derivatives with improved pharmacological profiles.
Tezampanel functions primarily as an antagonist at AMPA and kainate receptors in the central nervous system. By binding selectively to the GluR5 subtype of kainate receptors, it inhibits excitatory neurotransmission mediated by glutamate. This mechanism is particularly relevant in conditions characterized by excessive neuronal excitability, such as epilepsy or neuropathic pain.
Research has shown that Tezampanel can effectively block receptor activation, leading to reduced neuronal excitability and potential therapeutic benefits in various neurological disorders .
Tezampanel exhibits several notable physical and chemical properties:
The compound's stability under various conditions (pH, temperature) is also critical for its application in pharmaceutical formulations .
Tezampanel has several significant applications:
Tezampanel (chemical name: (3S,4aR,6R,8aR)-6-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid) is a competitive antagonist targeting ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes. Its molecular formula is C₁₃H₂₁N₅O₂, with an average molecular weight of 279.344 g/mol and a monoisotopic mass of 279.169524936 g/mol. The compound features a decahydroisoquinoline scaffold tethered to a tetrazole moiety via an ethyl linker, conferring stereospecific binding to glutamate receptors [1] [5].
Tezampanel selectively inhibits the GluK1 subunit of kainate receptors (formerly known as GluR5) and shows activity against GluA1 and GluA2 subunits of AMPA receptors. This dual antagonism modulates excitatory neurotransmission by preventing cation influx (Na⁺, K⁺, Ca²⁺) through receptor-operated channels, thereby reducing neuronal hyperexcitability [2] [3]. Its binding affinity is highest for homomeric GluK1 receptors, with inhibition constants (Kᵢ) in the nanomolar range, though exact values remain proprietary [9].
Table 1: Key Chemical and Pharmacological Properties of Tezampanel
Property | Value/Description |
---|---|
IUPAC Name | (3S,4aR,6R,8aR)-6-[2-(1H-1,2,3,4-tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid |
Molecular Formula | C₁₃H₂₁N₅O₂ |
Molecular Weight | 279.344 g/mol |
CAS Registry Number | 154652-83-2 |
Mechanism of Action | Competitive antagonist of AMPA/kainate receptors |
Primary Targets | GluK1 (GluR5), GluA1, GluA2 subunits |
Solubility | Limited aqueous solubility (prodrug strategies used) |
The compound exists as a solid under standard conditions, though detailed experimental physicochemical properties (e.g., logP, pKa) are not fully disclosed in public literature. A prodrug, NGX426 (originally developed by Eli Lilly), enhances bioavailability by esterifying the carboxylic acid group, facilitating blood-brain barrier penetration. In vivo, NGX426 undergoes hydrolysis to release active Tezampanel [2] [4].
Preclinically, Tezampanel demonstrates efficacy in pain models, including acute migraine and neuropathic pain, by attenuating glutamate-mediated sensitization in trigeminal pathways. It also suppresses morphine withdrawal symptoms and opioid-induced hyperalgesia by normalizing locus coeruleus neuron hyperactivity [2] [6].
Tezampanel (initially designated LY-293558) was discovered and developed by Eli Lilly in the 1990s during efforts to target non-N-methyl-D-aspartate (NMDA) glutamate receptors. Early-phase clinical trials focused on neurological indications, including acute migraine and seizures. A landmark Phase II trial demonstrated comparable efficacy to Sumatriptan in migraine relief but without vasoconstrictive effects, positioning it as a safer alternative for cardiovascular-compromised patients [2] [8].
In 2017, Eli Lilly licensed exclusive global rights to Proniras Corporation (now a subsidiary of Raptor Pharmaceutical). This agreement included patents covering Tezampanel’s chemical composition (US Patent: US6376501B1), prodrug derivatives (NGX424), and therapeutic uses for substance use disorders. Proniras rebranded the compound as PRN-001-01 and advanced it into Phase I trials for opioid withdrawal (NCT06538558), leveraging its ability to dampen glutamatergic hyperactivity in addiction pathways [4] [7].
Table 2: Development Milestones and Key Patents for Tezampanel
Year | Event/Patent Focus | Assignee | Status/Outcome |
---|---|---|---|
1990s | Synthesis and initial characterization | Eli Lilly | Investigational New Drug (IND) filed |
2004 | Migraine efficacy (Phase II) | Eli Lilly | Comparable to Sumatriptan; no vasoconstriction |
2017 | Licensing agreement for opioid withdrawal | Proniras Corporation | Exclusive global rights acquired |
2023 | Phase I trial for opioid use disorder (OUD) | Proniras Corporation | Active (NCT06538558) |
- | Prodrug NGX424 patents | TorreyPines Pharma | Claims covering ester derivatives |
Discontinued programs include investigations for thromboembolism and neuromuscular disorders, reflecting strategic prioritization rather than efficacy failures [7] [8]. Patent analytics indicate concentrated intellectual property in prodrug formulations and opioid-dependence applications, with extensions filed in major pharmaceutical markets (US, EU, Japan) [4].
Tezampanel’s pharmacophore consists of three critical regions:
Compared to classical quinoxalinedione antagonists like 6,7-dinitroquinoxaline-2,3-dione (DNQX) or 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), Tezampanel lacks the planar heterocyclic system. This reduces off-target binding at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and N-methyl-D-aspartate receptor glycine sites. NBQX, for example, shows AMPA receptor affinity (Kᵢ ~60 nM) but negligible selectivity for kainate subtypes, whereas Tezampanel exhibits 10–30-fold preference for GluK1 over GluA1/2 [9] [3].
Structural Determinants for Subtype Selectivity:
Later analogues, such as LY294486, optimized Tezampanel’s scaffold by replacing tetrazole with a carboxyethyl group, improving GluK1 specificity but reducing blood-brain barrier penetration. Tezampanel remains unique among clinical-stage antagonists due to its balanced AMPA/kainate blockade, which translates to broader efficacy in pain and addiction models versus pure GluK1 antagonists [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7